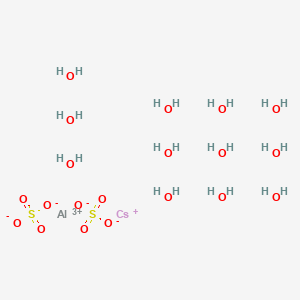
Aluminum cesium sulfate dodecahydrate
Overview
Description
It is a moderately water and acid-soluble aluminum source compatible with sulfates . This compound is commonly used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aluminum cesium sulfate dodecahydrate can be synthesized through the reaction of aluminum sulfate and cesium sulfate in an aqueous solution. The reaction typically involves dissolving the respective sulfates in water, followed by slow evaporation to allow the formation of crystalline this compound .
Industrial Production Methods
Industrial production of this compound often involves the use of pollucite, a cesium-containing mineral. The mineral is decomposed with hydrochloric acid, and cesium is precipitated as a low-solubility alum by treatment with sulfuric acid . The resulting alum is then purified through multiple recrystallizations to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Aluminum cesium sulfate dodecahydrate undergoes various chemical reactions, including:
Precipitation Reactions: When mixed with solutions containing certain anions, it can form insoluble precipitates.
Hydrolysis: In aqueous solutions, it can undergo hydrolysis to form aluminum hydroxide and cesium sulfate.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sulfuric acid, hydrochloric acid, and various alkali metal hydroxides . These reactions are typically conducted under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from reactions involving this compound include aluminum hydroxide, cesium sulfate, and various precipitates depending on the specific reaction conditions .
Scientific Research Applications
Aluminum cesium sulfate dodecahydrate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which aluminum cesium sulfate dodecahydrate exerts its effects involves the release of aluminum and cesium ions in solution. These ions can interact with various molecular targets and pathways, influencing chemical and biological processes . For example, aluminum ions can form complexes with proteins and other biomolecules, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
Aluminum potassium sulfate dodecahydrate (potassium alum): Similar in structure but contains potassium instead of cesium.
Aluminum ammonium sulfate dodecahydrate (ammonium alum): Contains ammonium ions instead of cesium.
Uniqueness
Aluminum cesium sulfate dodecahydrate is unique due to the presence of cesium ions, which impart distinct chemical and physical properties compared to other alums. Cesium ions have a larger ionic radius and different reactivity compared to potassium and ammonium ions, making this compound suitable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
aluminum;cesium;disulfate;dodecahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.Cs.2H2O4S.12H2O/c;;2*1-5(2,3)4;;;;;;;;;;;;/h;;2*(H2,1,2,3,4);12*1H2/q+3;+1;;;;;;;;;;;;;;/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUJINUACVEASK-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Cs+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlCsH24O20S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R)-1-naphthalen-2-yl-2-[(4S)-1-naphthalen-2-yl-4-propan-2-yl-4,5-dihydroimidazol-2-yl]-4-propan-2-yl-4,5-dihydroimidazole](/img/structure/B8256211.png)
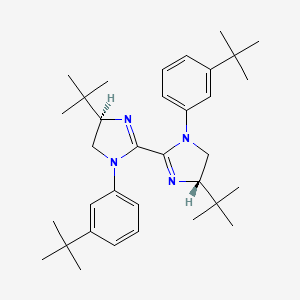
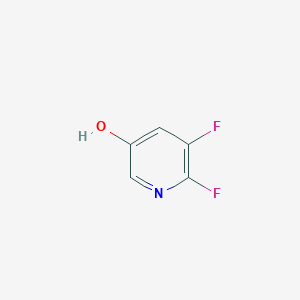
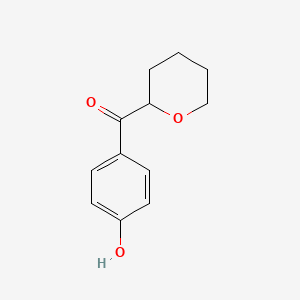
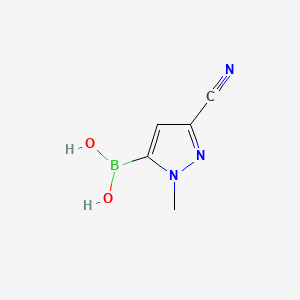
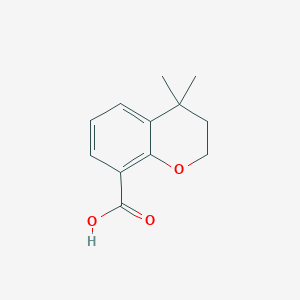
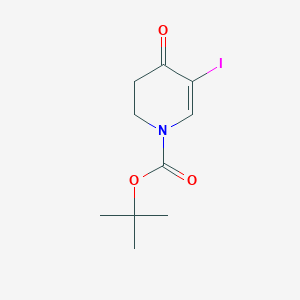
![[cis-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6-yl]methanol](/img/structure/B8256247.png)
![Pyrrolo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B8256256.png)
![Tert-butyl 2-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B8256277.png)
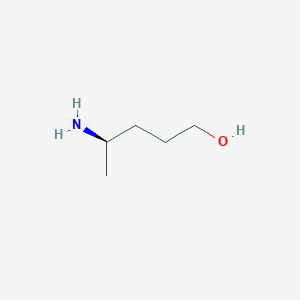
![(3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol](/img/structure/B8256290.png)
![L-Proline, N-[(phenylmethoxy)carbonyl]glycyl-2-methyl-](/img/structure/B8256296.png)
![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B8256302.png)
